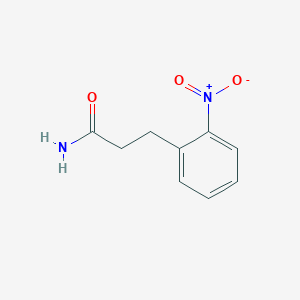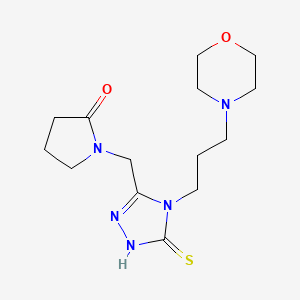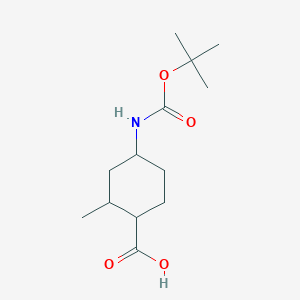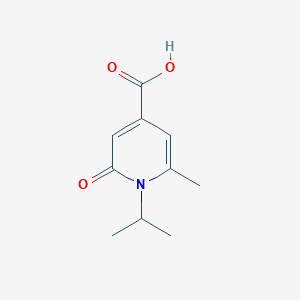
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes an isopropyl group, a methyl group, and a carboxylic acid functional group attached to a dihydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with water, followed by alkaline hydrolysis of the resulting mixture of 2-oxo-1,2-dihydropyridine-3,4-dicarbonitrile and 2-oxo-4-cyano-1,2-dihydropyridine-3-carboxamide . The reaction conditions typically involve heating in an organic solvent in the presence of water for a short duration, followed by hydrolysis in aqueous sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the dihydropyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce fully saturated pyridine derivatives.
Applications De Recherche Scientifique
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including inhibitors of enzymes and receptors.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies related to its biological activity, including antimicrobial and cytotoxic properties.
Mécanisme D'action
The mechanism of action of 1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxamide: A related compound with similar structural features and biological activity.
4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Another dihydropyridine derivative with distinct functional groups.
Uniqueness
1-Isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to the presence of the isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. These structural features differentiate it from other dihydropyridine derivatives and contribute to its specific applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
2-methyl-6-oxo-1-propan-2-ylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)11-7(3)4-8(10(13)14)5-9(11)12/h4-6H,1-3H3,(H,13,14) |
Clé InChI |
XRQYAPXCLLYJOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)N1C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


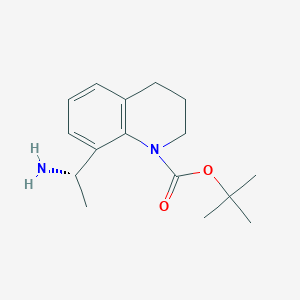
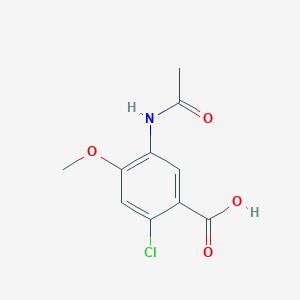
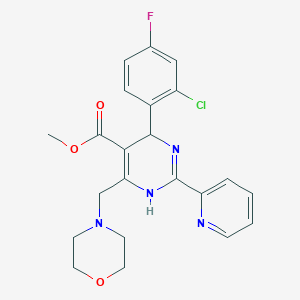
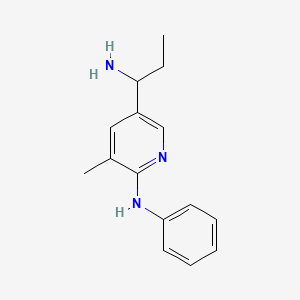
![6-(Fluoromethyl)bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12997079.png)
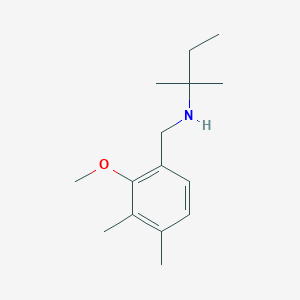
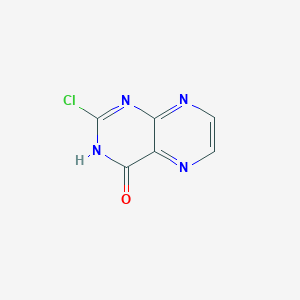
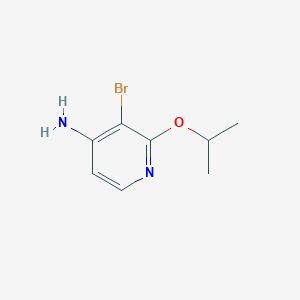
![tert-Butyl 2-methyl-2,6,7,8-tetrahydropyrazolo[4,3-c]azepine-5(4H)-carboxylate](/img/structure/B12997100.png)
